3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid
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Overview
Description
3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid is an organic compound characterized by the presence of a nitropyridine moiety attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid typically involves the nitration of a pyridine derivative followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-nitropyridine with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-amino-3-(3-nitropyridin-4-yl)butanoic acid.
Reduction: Formation of 3-methyl-3-(3-aminopyridin-4-yl)butanoic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Lacks the nitropyridine moiety, making it less reactive in certain chemical reactions.
3-Nitropyridine: Contains the nitro group but lacks the butanoic acid moiety, limiting its applications in certain contexts.
3-Methyl-3-butenyl isovalerate: Similar in structure but with different functional groups, leading to distinct chemical properties.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-methyl-3-(3-nitropyridin-4-yl)butanoic acid |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,5-9(13)14)7-3-4-11-6-8(7)12(15)16/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI Key |
QDBSAEAUZGWMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=C(C=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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